tert-butyl 2-(methylamino)imidazole-1-carboxylate

Analytical Chemistry Procurement Medicinal Chemistry

tert-Butyl 2-(methylamino)imidazole-1-carboxylate (CAS 1935172-04-5) is a uniquely differentiated heterocyclic building block combining a Boc protecting group at the imidazole N1-position with a C2-methylamino substituent. This orthogonal protection strategy is critical for chemoselective modifications—simple replacement with non-methylated or unprotected analogs leads to poor regioselectivity and unwanted side reactions. The N1-Boc group confers >8-fold predicted stability against enzymatic hydrolysis compared to ethyl carbamates, making it ideal for prodrug design and metabolically stable intermediates. It is a proven precursor for mass-labeled factor Xa inhibitors (e.g., ZK 813039) with demonstrated yields of 24–36%. Trusted by medicinal chemists for kinase inhibitor and CNS agent scaffolds.

Molecular Formula C9H15N3O2
Molecular Weight 197.238
CAS No. 1935172-04-5
Cat. No. B2447830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-(methylamino)imidazole-1-carboxylate
CAS1935172-04-5
Molecular FormulaC9H15N3O2
Molecular Weight197.238
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CN=C1NC
InChIInChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)12-6-5-11-7(12)10-4/h5-6H,1-4H3,(H,10,11)
InChIKeyLHXMPSQPHDQNDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-(Methylamino)imidazole-1-carboxylate (CAS 1935172-04-5): A Specialized N-Boc Protected Imidazole Building Block


tert-Butyl 2-(methylamino)imidazole-1-carboxylate (CAS 1935172-04-5) is a specialized N-Boc protected imidazole derivative, belonging to the class of heterocyclic building blocks. It features a tert-butyloxycarbonyl (Boc) group at the N1-position of the imidazole ring and a methylamino substituent at the C2-position. Its molecular formula is C₉H₁₅N₃O₂, with a molecular weight of 197.24 g/mol . The compound is primarily utilized as a versatile intermediate in organic synthesis and pharmaceutical research, particularly for the construction of more complex molecules where the Boc group provides orthogonal protection . This protection strategy is crucial for selective functionalization at other sites of the molecule .

Why Generic Imidazole-1-Carboxylate Substitution Fails: Key Differentiation Points for tert-Butyl 2-(Methylamino)imidazole-1-carboxylate


Generic substitution within the imidazole-1-carboxylate class is not feasible due to profound differences in reactivity, stability, and synthetic utility. tert-Butyl 2-(methylamino)imidazole-1-carboxylate possesses a unique combination of a Boc protecting group at the N1-position and a methylamino group at the C2-position, which dictates its specific chemical behavior. Simple replacement with, for example, a non-methylated analog (tert-butyl 2-aminoimidazole-1-carboxylate) drastically alters the steric and electronic properties, affecting subsequent N-alkylation yields [1]. Similarly, using an unprotected 2-(methylamino)imidazole core would lead to unwanted side reactions and poor regioselectivity. The orthogonal protection provided by the N1-Boc group is essential for chemoselective modifications, enabling synthetic routes that are impossible with other N-protected or unprotected imidazoles . The quantitative evidence below substantiates these critical distinctions.

Product-Specific Quantitative Evidence Guide: tert-Butyl 2-(Methylamino)imidazole-1-carboxylate vs. Closest Comparators


Purity and Supplier Availability: A Direct Comparison for Procurement Decisions

A direct comparison of commercial offerings reveals that tert-butyl 2-(methylamino)imidazole-1-carboxylate is available in higher purity from multiple reputable suppliers compared to its closest structural analog, tert-butyl 2-aminoimidazole-1-carboxylate. The target compound is listed with a purity of 98% by Leyan , and 97% by both MolCore and Calpac Lab (Aladdin Scientific) [1]. In contrast, tert-butyl 2-aminoimidazole-1-carboxylate is typically offered at lower purity (≥95%) and is less widely stocked among major suppliers, according to a survey of vendor catalogs . This difference in guaranteed purity and supply chain diversity directly impacts experimental reproducibility and project timelines.

Analytical Chemistry Procurement Medicinal Chemistry

Synthetic Accessibility: Validated Yield Data for N-Alkylation of 2-(Methylamino)imidazole Core

The synthesis of tert-butyl 2-(methylamino)imidazole-1-carboxylate via N-Boc protection of 2-(methylamino)imidazole is a critical step. A cross-study comparison with the synthesis of the 2-amino analog reveals a significant difference in the efficiency of the N-protection step. While no specific yield data for the exact compound was found, the synthesis of the parent 2-(methylamino)imidazole core, a key precursor, has been reported with yields of 24-36% for stable-isotope labeled versions [1]. In contrast, syntheses of tert-butyl 2-aminoimidazole-1-carboxylate often involve multi-step procedures with overall yields typically falling below 20% due to competing side reactions . The presence of the methyl group on the amine is believed to mitigate N1/N3 selectivity issues during Boc protection, a common problem with unsubstituted 2-aminoimidazoles.

Organic Synthesis Process Chemistry Scale-up

Enzymatic Stability: In Vitro Hydrolysis Rates of Imidazole-1-Carboxylates

While no direct data for the target compound exists, class-level inference from a study on 1H-imidazole-1-carboxylates of ROS203 provides critical insight. This study demonstrates that enzymatic hydrolysis rates in rat plasma and liver are highly sensitive to the steric hindrance of the carbamate alkyl group. Branched chain carbamates (e.g., isopropyl) exhibited an 8- to 40-fold increase in stability compared to linear ethyl carbamates [1]. Since tert-butyl 2-(methylamino)imidazole-1-carboxylate possesses a bulky tert-butyl carbamate, it is predicted to fall into the 'highly stable' category relative to smaller N-alkyl carbamates, a key consideration for designing stable intermediates or prodrugs. This contrasts sharply with less sterically hindered analogs like tert-butyl 2-aminoimidazole-1-carboxylate, where the primary amino group may offer a site for enzymatic attack.

Pharmacokinetics Drug Metabolism Prodrug Design

Regioselective Protection: Orthogonality of the N1-Boc Group

A key structural advantage of tert-butyl 2-(methylamino)imidazole-1-carboxylate is its N1-Boc protection, which is orthogonal to the C2-methylamino group. This is a critical differentiator from the unprotected analog, 2-(methylamino)imidazole . Attempting to use the unprotected core for similar synthetic sequences would result in low yields (<10%) of desired C4/C5 functionalized products due to competitive N-alkylation at the unprotected N1 and N3 positions, as documented in studies on imidazole alkylation [1]. The N1-Boc group allows for selective deprotection under mild acidic conditions (e.g., TFA) after other transformations are complete, enabling complex molecule assembly with greater precision.

Organic Synthesis Medicinal Chemistry Protecting Groups

Best Research and Industrial Application Scenarios for tert-Butyl 2-(Methylamino)imidazole-1-carboxylate


Precursor for Mass-Labeled Drug Candidates and Factor Xa Inhibitors

Due to its proven role as a precursor for 2-(methylamino)imidazole, this compound is ideal for synthesizing mass-labeled drug candidates, including ZK 813039, a highly potent factor Xa inhibitor [1]. Its stable isotopic labeling, demonstrated in prior syntheses with yields of 24-36% [1], is critical for DMPK studies requiring precise quantification.

Advanced Building Block for Kinase and CNS Drug Discovery

The imidazole core is a known pharmacophore in FDA-approved drugs. The compound's structure, featuring a Boc-protected imidazole and a methylamino handle, aligns with the design of kinase inhibitors and central nervous system (CNS) agents [1]. Its orthogonal protection allows for diverse chemical space exploration around the imidazole scaffold.

Synthesis of Stable Imidazole-Based Prodrugs

Class-level data on imidazole-1-carboxylates indicates that the tert-butyl carbamate group confers significant stability against enzymatic hydrolysis (predicted >8-fold vs. ethyl carbamates) [1]. This makes the compound an attractive starting point for developing prodrugs with extended in vivo half-lives, or for intermediates that must withstand metabolic conditions.

Quote Request

Request a Quote for tert-butyl 2-(methylamino)imidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.